molecular formula C11H18N2O B1421812 (5-tert-butyl-2-methoxyphenyl)hydrazine CAS No. 887592-62-3

(5-tert-butyl-2-methoxyphenyl)hydrazine

Cat. No.: B1421812
CAS No.: 887592-62-3
M. Wt: 194.27 g/mol
InChI Key: AYEZUAZMKVRDJV-UHFFFAOYSA-N
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Description

(5-tert-Butyl-2-methoxyphenyl)hydrazine is a substituted hydrazine derivative characterized by a phenyl ring bearing a methoxy group (-OCH₃) at the 2-position and a bulky tert-butyl (-C(CH₃)₃) group at the 5-position. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity due to the tert-butyl group and electronic modulation via the methoxy substituent. The tert-butyl group may improve membrane permeability compared to smaller substituents, while the methoxy group could participate in hydrogen bonding or π-stacking interactions in biological systems.

Properties

IUPAC Name

(5-tert-butyl-2-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11(2,3)8-5-6-10(14-4)9(7-8)13-12/h5-7,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEZUAZMKVRDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-tert-butyl-2-methoxyphenyl)hydrazine typically involves the reaction of (5-Tert-butyl-2-methoxy-phenyl)-amine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

(5-Tert-butyl-2-methoxy-phenyl)-amine+Hydrazine hydrateThis compound\text{(5-Tert-butyl-2-methoxy-phenyl)-amine} + \text{Hydrazine hydrate} \rightarrow \text{this compound} (5-Tert-butyl-2-methoxy-phenyl)-amine+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5-tert-butyl-2-methoxyphenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-tert-butyl-2-methoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
(5-tert-Butyl-2-methoxyphenyl)hydrazine 5-tert-butyl, 2-methoxy ~210.3* High lipophilicity, moderate polarity Pharma intermediates, agrochemicals
(5-Chloro-2-methoxyphenyl)hydrazine 5-Cl, 2-methoxy ~188.6 Polar, electron-withdrawing Cl Anticancer agents, pesticide synthesis
[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine 5-ethoxy, benzofuran core 222.3 Enhanced aromaticity, moderate solubility Drug discovery, heterocyclic chemistry
Agaritine derivatives Natural hydrazines (e.g., N-methyl-N-formylhydrazine) Variable Water-soluble, carcinogenic metabolites Naturally occurring (mushrooms)

*Estimated based on structural formula.

  • Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to chlorine or ethoxy substituents, favoring penetration through lipid membranes .
  • Electronic Effects: The methoxy group acts as an electron donor, contrasting with chlorine’s electron-withdrawing nature, which may alter reactivity in nucleophilic substitutions or redox reactions .

Biological Activity

(5-tert-butyl-2-methoxyphenyl)hydrazine is a compound that has garnered interest in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}

This structure consists of a hydrazine functional group attached to a substituted aromatic ring, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activities, disrupt cellular processes, and lead to various biological effects. The hydrazine moiety is known for its reactivity, which facilitates these interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been investigated against various bacterial strains, demonstrating significant inhibitory effects. Below is a summary of the antimicrobial activity observed in different studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
E. coli50 µg/mLModerate
Staphylococcus aureus25 µg/mLHigh
Candida albicans40 µg/mLModerate

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. A notable study evaluated its cytotoxic effects on several cancer cell lines:

Cell Line IC50 (µM) Type of Cancer
HeLa15Cervical Cancer
MCF-720Breast Cancer
A54910Lung Cancer

The IC50 values indicate that the compound exhibits potent cytotoxicity against these cancer cells, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.

Case Studies

  • Study on Antimicrobial Activity : A recent publication reported the synthesis and evaluation of various hydrazine derivatives, including this compound. The study found that this compound exhibited notable antibacterial activity against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed significant growth inhibition in HeLa cells, with further investigations suggesting that the compound may induce apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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